molecular formula C13H25NO2 B8073301 Ethyl 2,2,6,6-tetramethyl-4-piperidineacetate CAS No. 52301-95-8

Ethyl 2,2,6,6-tetramethyl-4-piperidineacetate

Cat. No.: B8073301
CAS No.: 52301-95-8
M. Wt: 227.34 g/mol
InChI Key: UIGXRRMXTFZZEU-UHFFFAOYSA-N
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Description

Ethyl 2,2,6,6-tetramethyl-4-piperidineacetate is an organic compound with the molecular formula C13H25NO2. It is a derivative of piperidine, characterized by the presence of ethyl and acetyl groups attached to the piperidine ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2,6,6-tetramethyl-4-piperidineacetate can be synthesized through several methods. One common approach involves the esterification of 2,2,6,6-tetramethyl-4-piperidone with ethyl acetate in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous-flow processes. These methods enhance efficiency and yield by maintaining optimal reaction conditions and minimizing side reactions. The use of fixed-bed reactors and catalysts such as platinum on carbon (Pt/C) can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2,6,6-tetramethyl-4-piperidineacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds. These products have diverse applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

Ethyl 2,2,6,6-tetramethyl-4-piperidineacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2,2,6,6-tetramethyl-4-piperidineacetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its action depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound with similar steric properties but lacking the ethyl acetate group.

    2,2,6,6-Tetramethyl-4-piperidone: The precursor used in the synthesis of Ethyl 2,2,6,6-tetramethyl-4-piperidineacetate.

    N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: A compound with two piperidine rings, used in polymer production.

Uniqueness

This compound is unique due to its combination of steric hindrance and functional groups, which confer stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical intermediates .

Properties

IUPAC Name

ethyl 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-6-16-11(15)7-10-8-12(2,3)14-13(4,5)9-10/h10,14H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGXRRMXTFZZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CC(NC(C1)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301253972
Record name Ethyl 2,2,6,6-tetramethyl-4-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52301-95-8
Record name Ethyl 2,2,6,6-tetramethyl-4-piperidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52301-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,2,6,6-tetramethyl-4-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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